5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one
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Overview
Description
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one is an organic compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.2328 g/mol This compound is known for its unique bicyclic structure, which includes an oxabicyclo[321]octane core
Preparation Methods
The synthesis of 5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one can be achieved through several methods. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes. Another approach involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and ZnBr₂ .
Chemical Reactions Analysis
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include gold(I) catalysts, tempo oxoammonium tetrafluoroborate, and ZnBr₂ . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the tandem 1,3-acyloxy migration/Ferrier rearrangement can lead to the formation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes .
Scientific Research Applications
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one has several scientific research applications. It is used in the synthesis of various organic compounds and as a building block in organic chemistry . Its unique structure makes it valuable in the study of stereoselective synthesis and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one can be compared with other similar compounds, such as 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane . These compounds share similar bicyclic structures but differ in their specific functional groups and chemical properties. The unique structure of this compound makes it particularly valuable in certain synthetic applications and research studies.
Properties
CAS No. |
90820-47-6 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
5,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)7-4-5-10(9,3)6-12-8(7)11/h7H,4-6H2,1-3H3 |
InChI Key |
DBRCQDHKXZLHJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(COC2=O)C)C |
Origin of Product |
United States |
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